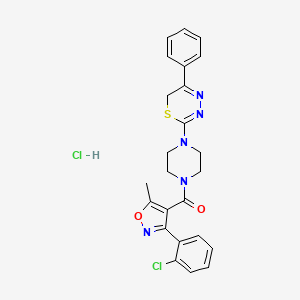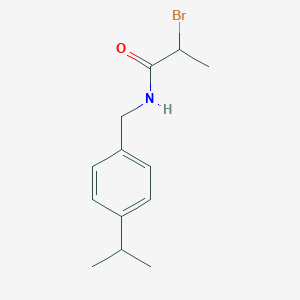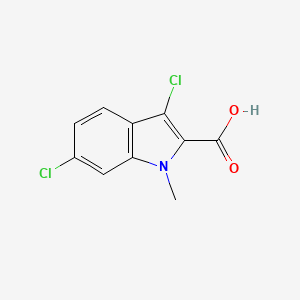
Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate” can be represented by the InChI code: 1S/C7H8N2O3/c1-11-6-3-5 (7 (10)12-2)8-4-9-6/h3-4H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Molecular Structure and Synthesis
- The crystal and molecular structures of related compounds have been studied to understand their formation and potential as antitubercular agents. Such research aids in the development of new drugs by providing insights into molecular interactions and stability (Richter et al., 2023).
Biological Activities
- Novel compounds derived from similar chemical structures have been synthesized for their anti-inflammatory and analgesic properties. These studies contribute to the development of new therapeutic agents by identifying compounds with significant biological activities (Abu‐Hashem et al., 2020).
- Another area of application involves the synthesis of compounds with antiviral activity, specifically targeting retrovirus replication in cell culture. This research is crucial for the development of antiviral drugs, particularly those effective against human immunodeficiency virus (HIV) (Hocková et al., 2003).
Corrosion Inhibition
- The compound has also been explored as a corrosion inhibitor, demonstrating significant efficiency in protecting metals in acidic environments. This application is essential for developing new, eco-friendly corrosion protection methods for various industries (Kumar et al., 2017).
Antipsychotic Potential
- Research into compounds with similar structures has shown potential antipsychotic properties, providing a basis for developing new treatments for psychiatric disorders. These findings highlight the importance of chemical synthesis in creating more effective and safer medications (Högberg et al., 1990).
Toxicity Evaluation
- The toxicity of pesticides, including compounds with structural similarities, has been evaluated using in vitro biological systems. This research is vital for assessing environmental and health impacts of chemical agents and for developing safer agricultural practices (Camatini et al., 1996).
Future Directions
The future directions for research on “Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate” and related compounds could include further investigation into their synthesis, degradation behaviour, and pharmacological effects. Additionally, research could focus on improving the druglikeness and ADME-Tox properties of these compounds .
properties
IUPAC Name |
methyl 4-[(6-methoxypyrimidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-20-12-7-11(15-8-16-12)13(18)17-10-5-3-9(4-6-10)14(19)21-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGYBMYURBGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2768517.png)
![N,N-bis(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2768518.png)

![(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2768521.png)


![N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2768528.png)
![N-(cyanomethyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2768531.png)

![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2768534.png)
![2,6-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2768536.png)